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molecular formula C7H5BrN2 B057889 6-(Bromomethyl)nicotinonitrile CAS No. 158626-15-4

6-(Bromomethyl)nicotinonitrile

Cat. No. B057889
M. Wt: 197.03 g/mol
InChI Key: QWCGOMIAXFNYIV-UHFFFAOYSA-N
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Patent
US09012450B2

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of 6-methylpyridine-3-carbonitrile (8 g, 67.72 mmol, 1.00 equiv) in CCl4 (125 mL). N-Bromosuccinimide (13.4 g, 75.29 mmol, 1.10 equiv), and AIBN (480 mg, 2.92 mmol, 0.04 equiv) were added to the reaction solution. The resulting solution was stirred for 5 h at 85° C. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5) as eluent to yield 5 g (37%) of 6-(bromomethyl)pyridine-3-carbonitrile as a beige solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.[Br:10]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:10][CH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC1=CC=C(C=N1)C#N
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
480 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 5 h at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC1=CC=C(C=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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